
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Functional Group Modifications:
Final Aldehyde Formation: The final step involves the formylation of the aromatic ring to introduce the benzaldehyde group, typically using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), hydroxylamine (NH2OH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
Uniqueness
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
651030-52-3 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
5-(5-hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H15NO4/c1-22-16-7-6-11(8-12(16)10-20)14-9-19-18(23-2)13-4-3-5-15(21)17(13)14/h3-10,21H,1-2H3 |
Clé InChI |
OVHVOMGSNAQEEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


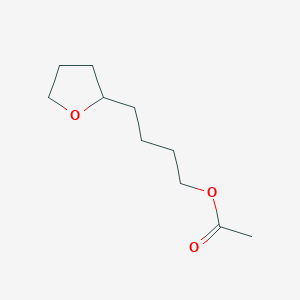
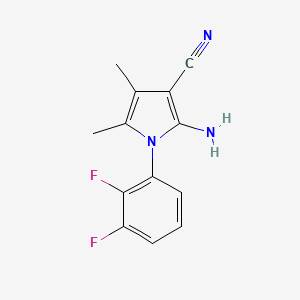
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
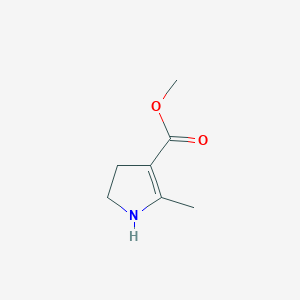

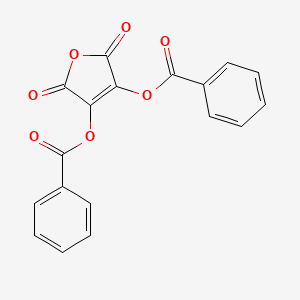

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
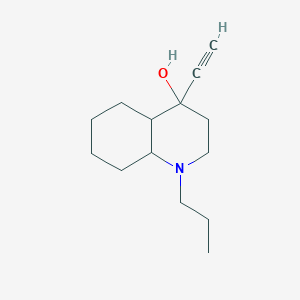

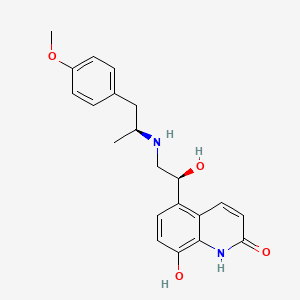
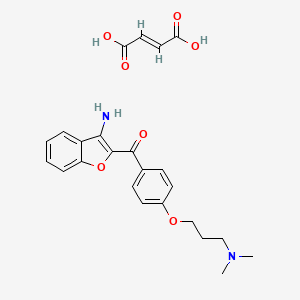

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
